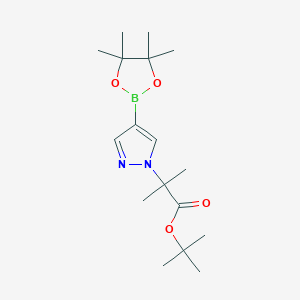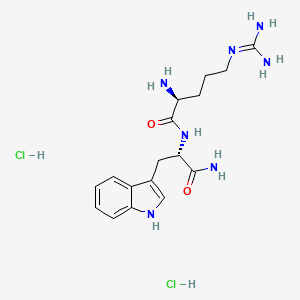
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride
Descripción general
Descripción
The compound “2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride” is a derivative of piperidine . Piperidines are six-membered heterocycles, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While piperidine is a six-membered heterocycle , the specific physical and chemical properties of “2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride” are not provided in the searched literature.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
The piperidine nucleus is a fundamental structure in medicinal chemistry, and derivatives of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride are used in synthesizing various pharmaceutical compounds. These derivatives exhibit a range of biological activities and are utilized in creating drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Anticancer Agents
Compounds with the piperidine moiety, such as 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride, have shown promise in anticancer research. They are being explored for their potential to inhibit cancer cell growth and metastasis in various types of cancers .
Antimicrobial Applications
Piperidine derivatives are known for their antimicrobial properties. Research into 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Neurological Disorders
This compound’s derivatives are being studied for their potential use in treating neurological disorders such as Alzheimer’s disease. Their ability to interact with neurological pathways makes them candidates for developing treatments that could alleviate symptoms or slow disease progression .
Antioxidant Properties
The piperidine nucleus is associated with antioxidant properties. Derivatives of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride may be effective in neutralizing free radicals, which can lead to the development of antioxidant therapies .
Drug Development for Metabolic Diseases
Due to their influence on metabolic pathways, piperidine derivatives are being researched for their application in treating metabolic diseases. This includes the development of drugs that can manage conditions like diabetes and obesity .
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2,7(11)12)9(13)3-5-10-6-4-9;/h10,13H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPHTBYDQRSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)




![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)


